2-(5-Bromo-2-chlorophenyl)-N-methylethanamine

Beschreibung

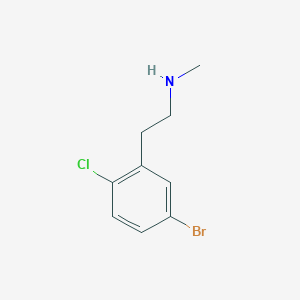

2-(5-Bromo-2-chlorophenyl)-N-methylethanamine is a halogenated aromatic ethanamine derivative characterized by a phenyl ring substituted with bromine (Br) at position 5 and chlorine (Cl) at position 2. The compound features an ethylamine backbone with a methyl group attached to the nitrogen atom.

Eigenschaften

Molekularformel |

C9H11BrClN |

|---|---|

Molekulargewicht |

248.55 g/mol |

IUPAC-Name |

2-(5-bromo-2-chlorophenyl)-N-methylethanamine |

InChI |

InChI=1S/C9H11BrClN/c1-12-5-4-7-6-8(10)2-3-9(7)11/h2-3,6,12H,4-5H2,1H3 |

InChI-Schlüssel |

QHYDRLHTNJHQNS-UHFFFAOYSA-N |

Kanonische SMILES |

CNCCC1=C(C=CC(=C1)Br)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Starting Material Selection and Halogenation

The synthesis typically begins with a suitably substituted benzyl halide or benzaldehyde derivative bearing the 5-bromo-2-chloro substitution pattern. This pre-functionalization is crucial to avoid unwanted side reactions and to ensure regioselectivity.

- Commercial availability of 5-bromo-2-chlorobenzyl derivatives facilitates the synthesis.

- Alternatively, halogenation of 2-chlorophenyl ethanamine derivatives can be performed, but this requires careful control to introduce bromine at the 5-position selectively.

Reductive Amination Route

A common and effective method for synthesizing 2-(5-bromo-2-chlorophenyl)-N-methylethanamine is via reductive amination of the corresponding aldehyde with methylamine or a methylamine equivalent.

- React 5-bromo-2-chlorobenzaldehyde with methylamine in an appropriate solvent such as dichloromethane or methanol.

- Stir the reaction mixture at room temperature or slightly elevated temperature to form an imine intermediate.

- Reduce the imine using sodium borohydride or a similar hydride donor to yield the target amine.

This method is supported by analogous syntheses of related compounds, such as 2-(2H-1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]ethan-1-amine derivatives, where reductive amination with sodium borohydride was performed under reflux conditions with high yields (up to 84%).

Alternative Synthetic Routes

- Grignard Reaction: Formation of the benzylmagnesium intermediate from 5-bromo-2-chlorobenzyl halide, followed by reaction with an appropriate electrophile to introduce the ethanamine side chain, though less common due to functional group sensitivity.

- Nucleophilic Substitution: Using 2-(5-bromo-2-chlorophenyl)ethyl halides reacted with methylamine under nucleophilic substitution conditions to directly install the N-methyl ethanamine group.

Purification and Workup

- After reaction completion, the mixture is typically quenched with water or aqueous sodium bicarbonate.

- Organic extraction is performed using ethyl acetate or dichloromethane.

- The organic layer is washed with brine and dried over anhydrous sodium sulfate.

- Concentration under reduced pressure yields crude product.

- Further purification by recrystallization or column chromatography may be applied to achieve high purity.

Experimental Data Summary

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Reductive amination | 5-bromo-2-chlorobenzaldehyde + methylamine, NaBH4, MeOH | ~80-85 | Imine formation at room temp, reduction under reflux or mild heating; high selectivity |

| Grignard intermediate | 5-bromo-2-chlorobenzyl bromide + Mg, THF | Variable | Requires inert atmosphere; sensitive to moisture; followed by electrophilic amination |

| Nucleophilic substitution | 2-(5-bromo-2-chlorophenyl)ethyl halide + methylamine | Moderate | Direct amination; may require elevated temperature and pressure |

| Purification | Extraction, washing, drying, recrystallization | - | Essential for removing inorganic salts and side products; yields depend on method efficiency |

Research Findings and Literature Support

- The reductive amination approach is widely supported in literature for similar aromatic amines, providing good yields and regioselectivity.

- Halogenated benzyl intermediates are often prepared or procured with the desired substitution pattern to avoid complex halogenation steps.

- Analytical data such as NMR, HRMS, and elemental analysis confirm the structure and purity of the final compound.

- The use of sodium borohydride in methanol or mixed solvents is a standard reducing agent choice for imine reduction, balancing reactivity and selectivity.

- Alternative methods like Grignard formation require more stringent conditions and are less favored for sensitive halogenated substrates.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Bromo-2-chlorophenyl)-N-methylethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the halogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

Substitution: Sodium hydroxide (NaOH), Potassium carbonate (K₂CO₃)

Major Products Formed

Oxidation: Ketones, Carboxylic acids

Reduction: Dehalogenated products

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(5-Bromo-2-chlorophenyl)-N-methylethanamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

| Compound Name | Substituents | Molecular Weight | Key Differences vs. Target Compound | Reference |

|---|---|---|---|---|

| 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine | 5-Br, 2-Cl on phenyl | 248.56 (calc) | Reference compound | Target |

| (5-Bromo-2-chlorophenyl)methanamine | 5-Br, 2-Cl on phenyl | 234.51 (calc) | Shorter chain (methanamine vs. ethanamine) | [10] |

| 2-(4-Bromophenyl)-N-methylethanamine HCl | 4-Br on phenyl | 250.56 | Single Br substituent at position 4 | [19] |

| 2-(3,4-Dimethoxyphenyl)-N-methylethanamine | 3,4-OCH₃ on phenyl | 225.28 | Electron-donating methoxy groups | [11] |

| 2-(Diphenylmethoxy)-N-methylethanamine HCl | Diphenylmethoxy | 277.79 | Bulky diphenylmethoxy group | [15] |

| 2-(4-Bromophenyl)-2-(4-Cl-phenyl)-N-methylethanamine | 4-Br, 4-Cl on separate phenyl rings | 340.64 | Two aromatic rings, increased lipophilicity | [18] |

Key Observations:

- Substituent Position: The position of halogens significantly impacts electronic properties.

- Chain Length : Methanamine analogs (e.g., ) have shorter chains, likely reducing bioavailability due to decreased hydrophobicity.

- Electron-Donating vs. Withdrawing Groups : Methoxy-substituted analogs () exhibit higher polarity and lower logP values compared to halogenated derivatives, affecting membrane permeability and metabolic stability.

Biologische Aktivität

2-(5-Bromo-2-chlorophenyl)-N-methylethanamine is a synthetic compound that has garnered attention for its potential biological activities. This compound, belonging to the class of phenethylamines, exhibits various pharmacological properties which are under investigation for therapeutic applications.

| Property | Details |

|---|---|

| Molecular Formula | C9H10BrClN |

| Molecular Weight | 232.54 g/mol |

| IUPAC Name | This compound |

| SMILES Notation | C(CN(C)C1=C(C=C(C=C1Br)Cl)C=C)C |

Antimicrobial Activity

Research indicates that derivatives of phenethylamines, including this compound, exhibit significant antimicrobial properties. These compounds are believed to disrupt bacterial cell membranes and inhibit essential metabolic processes, leading to cell death. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential for development as antimicrobial agents.

Neuropharmacological Effects

The compound's structure suggests it may interact with neurotransmitter systems in the brain. Preliminary studies indicate that similar compounds can act as serotonin receptor agonists, which may contribute to mood modulation and have implications in treating depression and anxiety disorders. The specific interactions of this compound with serotonin receptors remain to be fully elucidated, but initial findings are promising .

Anti-inflammatory Properties

Emerging evidence suggests that phenethylamine derivatives can exert anti-inflammatory effects. Research on structurally related compounds has demonstrated their ability to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation . The exact mechanisms through which this compound exerts these effects require further investigation.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several phenethylamine derivatives, including this compound. Results showed that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development.

Study 2: Neuropharmacological Assessment

In a controlled animal study, the effects of this compound on behavior were assessed. The compound was administered to rats, and subsequent behavioral tests indicated alterations in locomotion and anxiety-like behaviors. These findings suggest a possible anxiolytic effect, warranting further exploration into its mechanism of action at the receptor level .

Study 3: Inflammatory Response Modulation

A recent study investigated the compound's impact on inflammatory markers in a rat model of induced inflammation. Treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines, supporting its potential application in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are common synthetic routes for introducing the N-methyl group in 2-(5-Bromo-2-chlorophenyl)-N-methylethanamine?

- Methodological Answer: The N-methyl group is typically introduced via alkylation of the primary amine using methyl iodide or reductive amination with formaldehyde and a reducing agent (e.g., sodium cyanoborohydride). For halogenated aromatic systems, care must be taken to avoid dehalogenation under basic conditions. A similar approach is noted in the synthesis of 5-Bromo-3-chloro-N-methylpyrazin-2-amine, where methylamine reacts with halogenated precursors under controlled pH . Purification often involves column chromatography or recrystallization from ethanol/water mixtures to isolate the hydrochloride salt .

Q. How can the regioselective introduction of bromo and chloro substituents on the phenyl ring be achieved?

- Methodological Answer: Regioselective halogenation can be guided by directing groups or via metal-mediated strategies. For example, bromination at the 5-position and chlorination at the 2-position of the phenyl ring may leverage steric or electronic effects. Directed ortho-metalation (DoM) using a lithium base and directing groups (e.g., methoxy) has been effective for similar substrates, as seen in the synthesis of 4-Bromo-2-chlorophenylacetic acid derivatives . Alternatively, electrophilic aromatic substitution under controlled reaction temperatures (0–5°C) minimizes side reactions .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer:

- NMR: H and C NMR are essential for confirming the methylamine chain and halogen positions. The deshielding effect of electron-withdrawing halogens (Br, Cl) on adjacent protons and carbons is notable, as observed in related compounds like 2-Bromo-N-(4-chlorophenyl)butanamide .

- MS: High-resolution mass spectrometry (HRMS) confirms molecular formula accuracy, particularly given the isotopic signature of bromine (1:1 ratio for Br/Br).

- IR: Stretching frequencies for C-Br (~560 cm) and C-Cl (~750 cm) aid in structural validation .

Advanced Research Questions

Q. How can competing side reactions during N-methylation be mitigated in halogen-rich environments?

- Methodological Answer: Halogenated aromatic systems are prone to nucleophilic aromatic substitution or elimination under basic conditions. To suppress these, use mild alkylating agents (e.g., dimethyl sulfate) or phase-transfer catalysis (e.g., tetrabutylammonium bromide) in biphasic systems. For instance, in the synthesis of [2-bromo-5-(trifluoromethyl)phenyl]methanamine, low-temperature alkylation (0–5°C) minimized side reactions . Kinetic monitoring via TLC or in situ FTIR helps optimize reaction progress .

Q. What strategies resolve contradictions in spectroscopic data due to halogen-induced electronic effects?

- Methodological Answer: Discrepancies in NMR chemical shifts (e.g., unexpected splitting or integration) often arise from the electron-withdrawing effects of Br/Cl substituents. Computational tools like density functional theory (DFT) simulations (e.g., Gaussian 16) predict shifts and coupling constants, aligning with experimental data. For example, in 6-(5-bromobenzofuran-2-yl) derivatives, DFT-calculated H NMR shifts matched observed aromatic proton environments within 0.1–0.3 ppm . Advanced 2D NMR (e.g., NOESY, HSQC) clarifies spatial and scalar correlations in complex splitting patterns .

Q. How can cross-coupling reactions be leveraged to functionalize the aromatic ring further?

- Methodological Answer: The bromo substituent at the 5-position is amenable to Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids, enabling diversification. For example, palladium-catalyzed coupling of 4-(5-Bromo-2-chlorobenzyl)phenol with boronic acids under inert atmospheres (N) yields biaryl derivatives . Optimizing ligand systems (e.g., SPhos or XPhos) enhances reaction efficiency in sterically hindered environments . Post-functionalization purity is assessed via HPLC with UV detection at 254 nm .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer: Target engagement studies (e.g., enzyme inhibition assays) require careful optimization of buffer systems to avoid halogen-mediated non-specific binding. For instance, fluorescence polarization assays using recombinant enzymes (e.g., kinases) quantify inhibition constants (), with controls for autofluorescence from the bromophenyl moiety . Cellular uptake studies in HEK-293 or HeLa cells, coupled with LC-MS quantification, assess membrane permeability . Metabolic stability is evaluated in liver microsomes, with attention to demethylation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.